N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Description
N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with an isopropyl group at position 5 and an acetamide moiety linked to a 4-methoxyphenyl group. This compound shares structural motifs common in bioactive molecules, including the benzofuran ring (known for metabolic stability and π-π interactions) and the methoxyphenyl group (enhancing lipophilicity and membrane permeability) .
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C20H21NO3/c1-13(2)14-4-9-19-18(10-14)15(12-24-19)11-20(22)21-16-5-7-17(23-3)8-6-16/h4-10,12-13H,11H2,1-3H3,(H,21,22) |
InChI Key |
ITSFLUNZSGOQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Solvent: DMF
-
Base: K₂CO₃
-
Temperature: Reflux (120–130°C)
-
Time: 6–8 hours
Further hydrolysis of the ester group using hydrazine monohydrate in methanol produces 5-isopropylbenzofuran-2-carbohydrazide . This intermediate is critical for subsequent coupling with acetamide derivatives.
Formation of the Acetamide Linkage
The acetamide segment is synthesized by reacting 4-methoxyaniline with bromoacetyl bromide. As described in, this acylation occurs in dichloromethane (DCM) with pyridine as a proton scavenger (0–5°C, 2 hours), yielding N-(4-methoxyphenyl)bromoacetamide in >85% purity.
Key Parameters:
-
Molar Ratio: 1:1.2 (aniline:bromoacetyl bromide)
-
Workup: Sequential washing with NaHCO₃ and brine
Coupling of Benzofuran and Acetamide Moieties
The final step involves nucleophilic substitution between 5-isopropylbenzofuran-2-carbohydrazide and N-(4-methoxyphenyl)bromoacetamide . In, this reaction is conducted in acetone with potassium carbonate, achieving 65–89% yields.
Optimization Insights:
-
Solvent Polarity: Acetone enhances reactivity compared to DMF or THF.
-
Catalyst: KI (10 mol%) accelerates the SN2 mechanism.
Alternative One-Pot Synthesis
A streamlined approach from combines benzofuran synthesis and acetamide coupling in a single reactor. Ethyl chloroacetate, 5-isopropylsalicylaldehyde , and 4-methoxyaniline react sequentially under microwave irradiation (150°C, 30 min), reducing total synthesis time by 40%.
Advantages:
-
Yield: 72%
-
Purity: >90% (HPLC)
Purification and Crystallization
Post-synthesis purification is critical. The patent details crystallization using heptane/ethyl acetate (3:1), achieving 98% purity. Recrystallization from ethanol removes unreacted intermediates, as validated in.
Comparative Analysis of Methods
Challenges and Solutions
-
Regioselectivity: The propan-2-yl group at position 5 of benzofuran necessitates ortho-directing groups during cyclization.
-
Side Reactions: Over-acylation of 4-methoxyaniline is mitigated by slow bromide addition.
Scalability and Industrial Relevance
Kilogram-scale production (per) uses continuous flow reactors to maintain temperature control and reduce byproducts. Economic analysis favors the one-pot method due to lower solvent consumption .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzofuran ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Anticancer Activity
Several acetamide derivatives with modified aryl and heterocyclic substituents have shown potent anticancer activity. For example:
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) exhibited remarkable activity against HCT-1, SF268, and MCF-7 cancer cell lines in MTT assays .
- 2-[2-(2,6-dichlorophenylamino)phenyl]-N-{5-[5-(4-methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol-1-ylmethylene]-4-oxo-2-thioxothiazolidin-3-yl}-acetamide (Compound 9) showed a cell growth inhibition index (GPmean) of 22.40%, attributed to its thioxothiazolidinone and naphthyl groups enhancing DNA intercalation or kinase inhibition .
Key Differences :
- The target compound lacks the sulfonyl-quinazoline (Compound 38) or thioxothiazolidinone (Compound 9) moieties, which are critical for binding to kinases or DNA.
FPR Agonists and Mixed Ligands
Pyridazin-3(2H)-one derivatives with acetamide linkages, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , act as mixed FPR1/FPR2 ligands, inducing calcium mobilization and chemotaxis in human neutrophils .
Key Differences :
- The target compound’s benzofuran core replaces the pyridazinone ring, likely reducing FPR1/FPR2 affinity due to altered hydrogen-bonding capacity.
- The 4-methoxyphenyl group in both compounds may enhance membrane permeability, but the absence of a bromophenyl substituent in the target compound could reduce halogen-bonding interactions with receptors .
Heterocyclic Analogues with Sulfonyl and Triazole Groups
2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide (CAS: 848993-03-3) contains a triazole-sulfonyl group, which may improve metabolic stability compared to the benzofuran-based target compound .
Key Differences :
Physicochemical and Pharmacokinetic Properties
*Estimated based on molecular formula C₂₁H₂₃NO₃.
Biological Activity
N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, antidiabetic, and antioxidant effects, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to benzofuran derivatives. For instance, research on functionalized benzofuran derivatives has shown promising antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound 1 | E. coli | 0.17 |
| Compound 2 | B. cereus | 0.23 |
| Compound 3 | S. Typhimurium | 0.47 |
These findings suggest that modifications to the benzofuran structure can enhance antibacterial efficacy, indicating a potential pathway for developing new antimicrobial agents .
Antidiabetic Potential
The antidiabetic properties of related compounds have also been explored. A study assessing various fractions from medicinal plants showed significant inhibitory activity against DPP-IV and BACE1 enzymes, which are crucial in the management of diabetes. The following table summarizes the IC50 values for selected fractions:
| Fraction | DPP-IV Inhibition (%) | IC50 (µg/mL) |
|---|---|---|
| Fraction S4c | >70% | 150 |
| Fraction V4 | >70% | 120 |
These results indicate that certain structural features in related compounds may contribute to their antidiabetic activity, suggesting that this compound could exhibit similar effects .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies on benzofuran derivatives have reported varying degrees of antioxidant activity. For example, a comparative analysis revealed that certain derivatives exhibited significant scavenging effects on free radicals, which could be beneficial in preventing cellular damage.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study involving several benzofuran derivatives demonstrated that structural modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a range of concentrations to establish dose-response relationships, confirming the potential of these compounds as therapeutic agents .
- Antidiabetic Mechanisms : In vivo studies conducted on selected fractions from natural sources indicated a strong correlation between structural features and enzyme inhibition capabilities. These findings were corroborated by in vitro assays showing significant inhibition of DPP-IV and α-glucosidase activities, which are critical targets in diabetes treatment .
Q & A
Q. What are the critical parameters to optimize during the synthesis of N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide to ensure high yield and purity?
Answer: Key parameters include:
- Temperature control : Excessive heat may lead to side reactions (e.g., decomposition of the benzofuran core). Maintain reflux conditions within ±5°C of the optimal range (typically 80–120°C, depending on solvent) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) may improve reaction kinetics for nucleophilic substitutions .
- Reaction time : Monitor via TLC or HPLC to avoid over-reaction, which can generate impurities such as oxidized byproducts .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (DCC) may accelerate acetamide bond formation .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm) and acetamide linkage (NHCOCH₂ singlet at δ ~3.3 ppm) .
- IR spectroscopy : Identify key functional groups (amide C=O stretch at ~1700 cm⁻¹, NH stretch at ~3400 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- Elemental analysis : Validate C/H/N ratios (±0.3% theoretical values) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Answer: Discrepancies may arise from:
- Assay conditions : Standardize variables (e.g., cell line viability, serum concentration, incubation time) to ensure reproducibility .
- Dose-response curves : Perform IC₅₀/EC₅₀ studies across a wide concentration range (e.g., 1 nM–100 µM) to identify optimal activity windows .
- Target specificity : Use competitive binding assays (e.g., SPR, radioligand displacement) to confirm interactions with purported receptors/enzymes .
- Metabolic stability : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. What methodologies are recommended for analyzing contradictory data in reaction mechanisms involving this compound?
Answer:
- Kinetic isotope effects (KIE) : Replace labile protons (e.g., NH or OH groups) with deuterium to probe rate-determining steps .
- Computational modeling (DFT) : Simulate transition states to identify energetically favorable pathways (e.g., SN2 vs. radical mechanisms) .
- Isotopic labeling : Track ¹³C/¹⁵N-labeled intermediates via NMR or MS to validate proposed intermediates .
- Cross-validation : Compare results across multiple techniques (e.g., GC-MS for volatile byproducts, HPLC for non-volatiles) .
Q. How can the compound’s potential as a therapeutic agent be systematically evaluated in preclinical studies?
Answer:
- In vitro profiling : Screen against panels of cancer cell lines (NCI-60) or microbial strains (ATCC) to establish broad-spectrum activity .
- ADMET studies : Assess absorption (Caco-2 permeability), hepatotoxicity (CYP450 inhibition), and plasma protein binding .
- In vivo efficacy : Use xenograft models (e.g., murine cancer) with dose escalation (10–100 mg/kg) to evaluate tumor suppression .
- Mechanistic studies : Conduct transcriptomics/proteomics to identify downstream pathways (e.g., apoptosis markers like caspase-3) .
Methodological Guidelines for Experimental Design
3.1 Designing a Structure-Activity Relationship (SAR) Study for Derivatives of This Compound
Answer:
- Core modifications : Introduce substituents at the benzofuran 5-position (e.g., halogens for electronic effects) or methoxyphenyl group (e.g., nitro for steric bulk) .
- Bioisosteric replacements : Substitute acetamide with sulfonamide or urea to modulate solubility and binding affinity .
- Activity cliffs : Prioritize derivatives with ≥10-fold potency differences for mechanistic follow-up .
- Data normalization : Express activity relative to a positive control (e.g., doxorubicin for cytotoxicity) to minimize inter-assay variability .
3.2 Addressing Challenges in Scaling Up Synthesis for In Vivo Studies
Answer:
- Purification : Replace column chromatography with recrystallization (solvent: EtOAc/hexane) for gram-scale batches .
- Yield optimization : Use flow chemistry to improve heat/mass transfer in exothermic steps (e.g., benzofuran cyclization) .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
